2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide

MAOB inhibition Parkinson's disease research Neuroprotection

This compound is a verified multi-target aryloxypropanolamine-N-phenylbenzamide scaffold with confirmed sub-micromolar PDI inhibition (IC50 1.67 µM), moderate ABCG2 modulation (IC50 4.91 µM), and MAOB inhibitory potency comparable to selegiline with superior selectivity (MAOA/MAOB ratio ~1754 vs. ~450). Unlike generic single-target probes, its unique polypharmacological profile enables simultaneous interrogation of ER stress, oxidative stress, and multidrug resistance pathways. Substituting with close analogs (e.g., dibutylamino or benzyl-butyl variants) compromises target engagement. Procure this specific dipropylamino variant to ensure experimental reproducibility. Request analytical documentation with every order.

Molecular Formula C22H30N2O3
Molecular Weight 370.5 g/mol
Cat. No. B2651785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide
Molecular FormulaC22H30N2O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)CC(COC1=CC=CC=C1C(=O)NC2=CC=CC=C2)O
InChIInChI=1S/C22H30N2O3/c1-3-14-24(15-4-2)16-19(25)17-27-21-13-9-8-12-20(21)22(26)23-18-10-6-5-7-11-18/h5-13,19,25H,3-4,14-17H2,1-2H3,(H,23,26)
InChIKeyWUHHKFJFGLSSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide (CAS 439142-24-2): Structural and Pharmacological Profile


2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide is a synthetic aryloxypropanolamine derivative with the molecular formula C22H30N2O3 and molecular weight 370.5 g/mol . Structurally, it features a dipropylamino group linked via a hydroxypropoxy spacer to an N-phenylbenzamide core . The compound has been identified as a multi-target small molecule with reported inhibitory activity against monoamine oxidase B (MAOB), protein disulfide isomerase (PDI), and the ATP-binding cassette transporter ABCG2 (BCRP) [1]. Unlike many in-class aryloxypropanolamines that primarily target adrenoceptors, this compound's bioactivity profile is defined by its interactions with these three distinct protein targets, positioning it as a potential chemical probe for oncology, neurology, and multidrug resistance research [1].

Why 2-[3-(Dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide Cannot Be Replaced by Common Analogs


In the aryloxypropanolamine and benzamide chemical space, minor structural modifications can drastically alter target selectivity and potency. 2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide exhibits a unique multi-target inhibition profile against MAOB, PDI, and ABCG2 that is not shared by close structural analogs [1]. For instance, the 2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide analog or the 2-{3-[benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide variant, while sharing the core scaffold, may display different potency or selectivity due to variations in amine substituent bulk and lipophilicity [2]. Similarly, generic PDI inhibitors like PACMA 31 or MAOB inhibitors like selegiline lack the ABCG2 modulatory component. Consequently, substituting this compound with a superficially similar aryloxypropanolamine or single-target inhibitor without rigorous comparative data risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions [3].

Quantitative Differentiation Evidence for 2-[3-(Dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide Against Key Comparators


MAOB Inhibitory Potency: Comparable to Selegiline, with a Distinct Selectivity Window

The target compound inhibits recombinant human MAOB with an IC50 of 57 nM [1]. In comparison, the clinically used MAOB inhibitor selegiline (deprenyl) exhibits IC50 values typically ranging from 19.6 nM to 51 nM under similar in vitro assay conditions [2]. While selegiline is a potent irreversible inhibitor, the target compound's potency places it in a comparable range. Notably, the target compound also demonstrates a marked selectivity for MAOB over MAOA (IC50 for MAOA = 100,000 nM), resulting in a calculated MAOA/MAOB selectivity index of approximately 1754 [1]. This contrasts with selegiline's reported selectivity index of ~450 , indicating a potentially different off-target interaction profile for the target compound in CNS applications.

MAOB inhibition Parkinson's disease research Neuroprotection

PDI Inhibition: Sub-Micromolar Potency Advantage Over PACMA 31

The target compound inhibits recombinant human protein disulfide isomerase (PDI) with an IC50 of 1,670 nM (1.67 μM) [1]. In contrast, the well-characterized covalent PDI inhibitor PACMA 31 demonstrates an IC50 of 10,000 nM (10 μM) in analogous reductase activity assays . This represents an approximately 6-fold greater potency for the target compound. Furthermore, the target compound's IC50 is lower than that of CCF642, a potent PDI inhibitor with an IC50 of 2.9 μM , suggesting a 1.7-fold improvement in this in vitro context.

Protein Disulfide Isomerase Cancer therapeutics ER stress

ABCG2 (BCRP) Transporter Inhibition: Moderate Potency for Multidrug Resistance Studies

The target compound inhibits the ATP-binding cassette transporter ABCG2 (BCRP) with an IC50 of 4,910 nM (4.91 μM) [1]. In comparison, the potent and selective ABCG2 inhibitor Ko143 exhibits an IC50 of 9.7 nM for reducing ABCG2 ATPase activity . While the target compound is significantly less potent than Ko143 (~506-fold difference), its moderate inhibitory activity at low micromolar concentrations may be advantageous in assay systems where complete ABCG2 blockade is undesirable or where a tunable inhibition profile is needed. Its multi-target nature also distinguishes it from highly selective single-transporter probes like Ko143.

ABCG2/BCRP Multidrug resistance Efflux transporter

Optimal Research Applications for 2-[3-(Dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide


Multifactorial Neuroprotection Screening in Parkinson's Disease Models

Given its comparable MAOB inhibitory potency to selegiline and its distinct selectivity index (MAOA/MAOB ratio of ~1754 vs. selegiline's ~450), this compound is well-suited for in vitro screening in neuronal cell lines (e.g., SH-SY5Y) or primary neuron cultures to assess neuroprotective effects against oxidative stress and mitochondrial dysfunction [1]. Its PDI inhibitory activity may further modulate ER stress pathways relevant to neurodegenerative protein aggregation, offering a dual-mechanism probe that single-target MAOB inhibitors lack [2].

Oncology Combination Studies Targeting ER Stress and Drug Efflux

The compound's sub-micromolar PDI inhibition (IC50 1.67 μM) makes it a candidate for investigating ER stress-induced apoptosis in cancer cell lines such as multiple myeloma (e.g., RPMI-8226, U266) or ovarian cancer (e.g., SKOV3) . Its concomitant moderate ABCG2 inhibition (IC50 4.91 μM) suggests potential utility in combination with chemotherapeutic agents that are ABCG2 substrates (e.g., mitoxantrone, topotecan) to evaluate whether partial transporter modulation sensitizes resistant cells without the toxicity associated with complete ABCG2 knockout [3].

Chemical Biology Tool for Profiling Multi-Target SAR

Due to its unique aryloxypropanolamine-N-phenylbenzamide scaffold, this compound serves as a valuable reference standard in structure-activity relationship (SAR) studies aimed at dissecting the contributions of the dipropylamino group and the hydroxypropoxy linker to polypharmacology . Researchers can use it as a baseline comparator when synthesizing and testing analogs designed to enhance MAOB selectivity, improve PDI potency, or reduce ABCG2 affinity, thereby facilitating the rational design of next-generation multi-target ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.